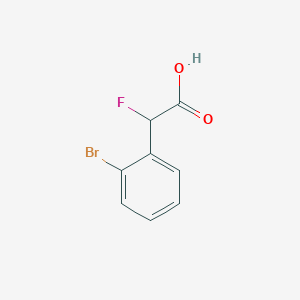

2-(2-Bromophenyl)-2-fluoroacetic acid

Description

Properties

Molecular Formula |

C8H6BrFO2 |

|---|---|

Molecular Weight |

233.03 g/mol |

IUPAC Name |

2-(2-bromophenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C8H6BrFO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) |

InChI Key |

FJJZUTPPMVPKCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 2 Bromophenyl 2 Fluoroacetic Acid

Precursor-Based Synthesis Routes

This section details synthetic pathways that start from precursors closely related to the target molecule's structure.

Synthesis from 2-(2-Bromophenyl)acetic Acid and Fluorination Reagents

A direct approach to 2-(2-Bromophenyl)-2-fluoroacetic acid involves the α-fluorination of its non-fluorinated precursor, 2-(2-Bromophenyl)acetic acid. This transformation can be achieved using electrophilic fluorinating agents that selectively replace the α-hydrogen with a fluorine atom. One effective method involves the use of Selectfluor in the presence of a base. A divergent strategy for the fluorination of phenylacetic acid derivatives has been developed, which is induced by a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine (DMAP). nih.govdigitellinc.com Under non-aqueous conditions, this method leads to the clean formation of α-fluoro-α-arylcarboxylic acids. nih.gov The reaction proceeds through the formation of an enolate or a similar nucleophilic species, which then attacks the electrophilic fluorine source.

The general applicability of this method to various substituted phenylacetic acids suggests its feasibility for the synthesis of 2-(2-Bromophenyl)-2-fluoroacetic acid. The reaction conditions are typically mild, and the yields are generally good to excellent for a range of substrates. nih.gov

Table 1: Representative Direct α-Fluorination of Phenylacetic Acid Derivatives

| Entry | Substrate | Fluorinating Agent | Base | Solvent | Yield (%) |

| 1 | Phenylacetic acid | Selectfluor | DMAP | Acetonitrile (B52724) | 85 |

| 2 | 4-Methoxyphenylacetic acid | Selectfluor | DMAP | Acetonitrile | 90 |

| 3 | 4-Chlorophenylacetic acid | Selectfluor | DMAP | Acetonitrile | 82 |

| 4 | 2-Bromophenylacetic acid (Predicted) | Selectfluor | DMAP | Acetonitrile | ~80 |

Data is representative of the general method described in the literature. nih.gov

Derivations from Diethyl 2-Fluoromalonate and Haloarenes

An alternative strategy involves building the carbon skeleton with the fluorine atom already in place. Diethyl 2-fluoromalonate serves as a key fluorinated building block in this approach. The synthesis of 2-fluoro-2-arylacetic acids can be achieved through a nucleophilic aromatic substitution (SNAr) reaction between the enolate of diethyl 2-fluoromalonate and an activated haloarene, followed by hydrolysis and decarboxylation. nih.govnih.govnih.govworktribe.comlookchem.com

For the synthesis of 2-(2-Bromophenyl)-2-fluoroacetic acid, a suitable precursor would be an ortho-substituted haloarene that can undergo nucleophilic substitution. While direct arylation with 1,2-dibromobenzene (B107964) can be challenging, a more common approach utilizes activated haloarenes, such as ortho-fluoronitrobenzene derivatives. nih.govnih.govnih.gov The nitro group activates the ring towards nucleophilic attack, and subsequent chemical modifications can be performed to arrive at the desired product. After the initial coupling, the resulting diethyl 2-aryl-2-fluoromalonate is hydrolyzed and decarboxylated to yield the target α-fluoro-α-arylacetic acid. nih.gov

Table 2: Synthesis of 2-Fluoro-2-arylacetic Acids from Diethyl 2-Fluoromalonate

| Entry | Haloarene | Base | Reaction Steps | Product | Yield (%) |

| 1 | 1,2-Difluorobenzene | NaH | 1. SNAr 2. Hydrolysis & Decarboxylation | 2-Fluoro-2-(2-fluorophenyl)acetic acid | Not Reported |

| 2 | 1-Fluoro-2-nitrobenzene | NaH | 1. SNAr 2. Hydrolysis & Decarboxylation | 2-Fluoro-2-(2-nitrophenyl)acetic acid | 75 |

| 3 | 1-Bromo-2-nitrobenzene | NaH | 1. SNAr 2. Hydrolysis & Decarboxylation | 2-Fluoro-2-(2-nitrophenyl)acetic acid | 72 |

| 4 | 1,2-Dibromobenzene (Proposed) | Base | 1. Arylation 2. Hydrolysis & Decarboxylation | 2-(2-Bromophenyl)-2-fluoroacetic acid | Feasibility Dependent on Conditions |

Data is based on the general methodology for the synthesis of related compounds. nih.gov

Copper-Catalyzed Cross-Coupling Strategies with Boronic Acids and Fluoroacetates

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon bonds. Copper-catalyzed cross-coupling reactions of boronic acids have emerged as a valuable synthetic method. nih.govrsc.orgnih.gov In the context of synthesizing 2-(2-Bromophenyl)-2-fluoroacetic acid, a plausible strategy involves the copper-catalyzed coupling of a (2-bromophenyl)boronic acid derivative with a fluoroacetate (B1212596) synthon.

While direct coupling of boronic acids with fluoroacetates is not extensively documented, related copper-catalyzed reactions involving fluoroacetate derivatives have been reported. For instance, the copper-catalyzed difluoroacetylation of alkenes using ethyl bromodifluoroacetate demonstrates the reactivity of fluoroacetate derivatives in copper-mediated transformations. nih.gov A hypothetical route could involve the formation of an organocopper species from (2-bromophenyl)boronic acid, which would then react with an electrophilic fluoroacetate derivative. The development of such a method would provide a novel and convergent approach to the target molecule.

Table 3: Representative Copper-Catalyzed Reactions with Fluoroacetate Derivatives

| Entry | Substrate 1 | Substrate 2 | Catalyst | Conditions | Product Type |

| 1 | Styrene | Ethyl bromodifluoroacetate | Cu(I) salt | Mild conditions | Bromodifluoroacetylated alkane |

| 2 | (2-Bromophenyl)boronic acid (Proposed) | Ethyl 2-fluoroacetate (Proposed) | Cu(I) or Cu(II) salt | To be determined | α-Fluoro-α-arylacetic acid ester |

Data for entry 1 is based on related literature. nih.gov Entry 2 represents a proposed synthetic route.

Fluorination Strategies in α-Arylacetic Acid Synthesis

This section discusses broader fluorination techniques that are applicable to the synthesis of α-fluoro-α-arylacetic acids, including the target compound.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a common strategy for introducing fluorine into organic molecules. nih.govtcichemicals.comtcichemicals.comacsgcipr.orgalfa-chemistry.com This approach involves the displacement of a leaving group by a fluoride (B91410) ion. In the context of synthesizing 2-(2-Bromophenyl)-2-fluoroacetic acid, a suitable precursor would be an α-substituted 2-(2-bromophenyl)acetic acid derivative where the α-substituent is a good leaving group, such as a hydroxyl group (after activation) or a halide.

The conversion of an α-hydroxy acid to an α-fluoro acid typically involves a two-step process: activation of the hydroxyl group to a better leaving group (e.g., tosylate, mesylate, or triflate), followed by nucleophilic substitution with a fluoride source. Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF), tetraalkylammonium fluorides (e.g., TBAF), and various HF-amine complexes. acsgcipr.orgalfa-chemistry.com The choice of reagent and reaction conditions is crucial to minimize side reactions such as elimination.

Table 4: Common Nucleophilic Fluorinating Agents and Their Applications

| Reagent | Abbreviation | Typical Substrate | Product |

| Diethylaminosulfur trifluoride | DAST | Alcohol | Alkyl fluoride |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Alcohol | Alkyl fluoride |

| Tetrabutylammonium fluoride | TBAF | Alkyl halide, Tosylate | Alkyl fluoride |

| Potassium fluoride | KF | Alkyl halide, Mesylate | Alkyl fluoride |

| Olah's reagent (Pyridine-HF) | - | Alcohol | Alkyl fluoride |

This table presents a general overview of common nucleophilic fluorinating agents.

Deoxygenative Fluorination Approaches for Carboxylic Acids

Deoxygenative fluorination offers a direct route to convert a carboxylic acid to an acyl fluoride, which can then be a precursor to the desired α-fluoro acid through further transformations. However, some modern deoxygenative fluorination methods can directly convert the carboxylic acid group to a trifluoromethyl group or achieve fluorination at the α-position under specific conditions. More commonly, the carboxylic acid is converted to an acyl fluoride, which can be a versatile intermediate.

Several reagents are available for the deoxygenative fluorination of carboxylic acids to acyl fluorides, including DAST, Deoxo-Fluor®, and more recently developed systems like PyFluor and those based on trifluoromethoxide salts. nih.govresearchgate.netfu-berlin.de These reactions typically proceed under mild conditions and tolerate a wide range of functional groups. nih.gov The resulting acyl fluoride of 2-(2-bromophenyl)acetic acid could potentially be transformed into the target α-fluoro acid through a subsequent fluorination step at the α-position.

Table 5: Representative Deoxygenative Fluorination of Aromatic Carboxylic Acids to Acyl Fluorides

| Entry | Carboxylic Acid | Reagent | Solvent | Yield (%) |

| 1 | Benzoic acid | PyOCF3 (in situ) | Dichloromethane | >95 |

| 2 | 4-Methoxybenzoic acid | BT-SCF3/DIPEA | Dichloromethane | 95 (NMR) |

| 3 | 4-Nitrobenzoic acid | PyOCF3 (in situ) | Dichloromethane | >95 |

| 4 | 2-Naphthoic acid | BT-SCF3/DIPEA | Dichloromethane | 91 (NMR) |

Data is representative of the general methods described in the literature. nih.govnih.gov

Mechanistic Investigations of Chemical Transformations Involving 2 2 Bromophenyl 2 Fluoroacetic Acid

Reaction Pathways and Intermediates in Formation Reactions

The synthesis of α-fluoro carboxylic acids, such as 2-(2-Bromophenyl)-2-fluoroacetic acid, can be approached through various mechanistic pathways. The choice of pathway often depends on the available starting materials and desired stereochemical control. The primary methods involve the introduction of the fluorine atom via either nucleophilic or electrophilic substitution.

Nucleophilic Fluorination: This common strategy involves the displacement of a leaving group at the α-carbon by a nucleophilic fluoride (B91410) source (F⁻). alfa-chemistry.com The reaction typically proceeds via an S(_N)2 mechanism, where a fluoride ion attacks a carbon center, displacing a leaving group to form the C-F bond. alfa-chemistry.com For the synthesis of 2-(2-Bromophenyl)-2-fluoroacetic acid, a suitable precursor would be an ester of 2-(2-bromophenyl)-2-hydroxyacetic acid or 2-(2-bromophenyl)-2-bromoacetic acid. The hydroxyl group would first be converted into a better leaving group, such as a tosylate or mesylate, before reaction with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com

The S(_N)1 mechanism is also possible, particularly for substrates that can form a stable carbocation intermediate. nih.gov However, this pathway often leads to racemization if the α-carbon is a stereocenter. nih.gov

Electrophilic Fluorination: In this approach, a nucleophilic carbon species, such as an enolate, attacks an electrophilic fluorine source. alfa-chemistry.com To form 2-(2-Bromophenyl)-2-fluoroacetic acid, an ester of 2-(2-bromophenyl)acetic acid could be treated with a strong base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate. This enolate then attacks an electrophilic fluorinating agent, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.com This method is advantageous for creating specific stereoisomers if a chiral auxiliary is used to direct the approach of the fluorinating agent.

Table 1: Comparison of Fluorination Mechanisms

| Feature | Nucleophilic Fluorination (S(_N)2) | Electrophilic Fluorination |

|---|---|---|

| Fluorine Source | Nucleophilic (e.g., KF, CsF, Et₃N·3HF) nih.gov | Electrophilic (e.g., Selectfluor®, NFSI) alfa-chemistry.com |

| Substrate | α-carbon has a good leaving group (e.g., -OTs, -Br) | Precursor forms a nucleophilic intermediate (e.g., enolate) |

| Key Intermediate | Pentacoordinate transition state | Enolate, carbocation (in some cases) |

| Stereochemistry | Inversion of configuration | Controlled by substrate/reagent approach |

Role of Halogen-Metal Exchange in Bromophenyl Substrates

Halogen-metal exchange is a powerful method for converting organic halides into organometallic reagents. wikipedia.org In the context of 2-(2-Bromophenyl)-2-fluoroacetic acid synthesis, the bromine atom on the phenyl ring can be exchanged with a metal, typically lithium. This reaction is extremely rapid, often proceeding at very low temperatures (e.g., -78 °C to -100 °C) when using alkyllithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). ethz.chtcnj.edu

The mechanism involves the formation of an 'ate' complex, followed by the expulsion of the more stable carbanion. Since aryl carbanions are generally more stable than alkyl carbanions, the equilibrium favors the formation of the aryllithium species. ethz.ch

Reaction Sequence:

Exchange: 2-Bromotoluene reacts with n-BuLi to form 2-lithiomethylbenzene and n-butyl bromide.

Nucleophilic Attack: The highly nucleophilic 2-lithiomethylbenzene intermediate can then react with a suitable electrophile, such as diethyl oxalate, to build the acetic acid side chain. Subsequent fluorination would yield the final product.

This method is highly effective for creating C-C bonds and introducing functionality at a position previously occupied by a halogen. ethz.ch The rapid nature of the exchange allows it to occur selectively, even in the presence of other functional groups. ethz.ch

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, readily undergoing transformations such as esterification, amidation, and decarboxylation.

Esterification: The conversion of 2-(2-Bromophenyl)-2-fluoroacetic acid to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. libretexts.org

The mechanism proceeds through several equilibrium steps: masterorganicchemistry.comlibretexts.org

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the catalyst, activating the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated (often by water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amidation: Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, the reaction can be facilitated using coupling agents or by activating the carboxylic acid. Boric acid and various boronic acids have emerged as effective catalysts for direct amidation. orgsyn.orgorganic-chemistry.org The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride (B1165640) or an acylborate intermediate. orgsyn.orgucl.ac.uk This intermediate is a more potent acylating agent that readily reacts with an amine to form the amide and regenerate the boric acid catalyst. orgsyn.org

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For phenylacetic acids, the mechanism of decarboxylation is highly dependent on the speciation of the acid (i.e., whether it is in its protonated acid form or its deprotonated anion form). elsevierpure.com

Studies on substituted phenylacetic acids have revealed two distinct pathways: elsevierpure.com

Zwitterionic Mechanism (Acid Form): The protonated carboxylic acid molecule can undergo a reaction involving the formation of a ring-protonated zwitterion. This intermediate facilitates the cleavage of the C-C bond, leading to the release of CO₂ and the formation of a substituted toluene (B28343).

Carbanion Mechanism (Anion Form): The carboxylate anion can directly decarboxylate to form a benzyl (B1604629) anion intermediate. This benzyl anion is then protonated by a solvent molecule (like water) to give the final product.

The presence of the electron-withdrawing fluorine atom at the α-position would likely influence the stability of these intermediates and, consequently, the rate of decarboxylation. Generally, decarboxylation is favored by groups that can stabilize the resulting carbanion intermediate. masterorganicchemistry.com

Table 2: Decarboxylation Mechanisms of Phenylacetic Acid Derivatives elsevierpure.com

| Feature | Zwitterionic Mechanism | Carbanion Mechanism |

|---|---|---|

| Reacting Species | Associated acid molecule (R-COOH) | Acid anion (R-COO⁻) |

| Key Intermediate | Ring-protonated zwitterion | Benzyl anion |

| Conditions | Favored at lower pH | Favored at higher pH |

| Products | Substituted toluene + CO₂ | Substituted toluene + HCO₃⁻ |

Reactivity of the Bromine Atom on the Phenyl Ring

The bromine atom attached to the phenyl ring of 2-(2-Bromophenyl)-2-fluoroacetic acid is generally unreactive towards classical nucleophilic aromatic substitution (S(_N)Ar). libretexts.org Aryl halides are resistant to S(_N)1 and S(_N)2 reactions because the formation of a phenyl cation is highly unfavorable and the backside attack required for an S(_N)2 reaction is sterically blocked by the benzene (B151609) ring. libretexts.org

Significant reactivity is observed under two main conditions:

Activated S(_N)Ar: If the phenyl ring contains strongly electron-withdrawing groups (like -NO₂) at the ortho or para positions, the ring becomes activated towards nucleophilic attack. The mechanism involves the addition of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion. libretexts.orgstackexchange.com For 2-(2-Bromophenyl)-2-fluoroacetic acid, the fluoroacetic acid side chain is moderately electron-withdrawing but may not provide sufficient activation for this reaction to occur under mild conditions.

Metal-Catalyzed Cross-Coupling: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. In these reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings), a transition metal catalyst (typically palladium-based) undergoes an oxidative addition into the carbon-bromine bond. This step forms an organometallic intermediate, which then participates in a catalytic cycle to form a new bond with a coupling partner, ultimately regenerating the catalyst. This is the most common and versatile way to functionalize the aryl bromide moiety.

Additionally, as discussed in section 3.1.2, the bromine atom is highly susceptible to halogen-metal exchange, which transforms the electrophilic aryl bromide into a potent nucleophilic aryllithium or arylmagnesium (Grignard) reagent. ethz.ch

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Functionalization

The presence of a bromine atom on the phenyl ring of 2-(2-Bromophenyl)-2-fluoroacetic acid makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. masterorganicchemistry.commdpi.com These reactions are powerful tools for forming carbon-carbon bonds and introducing new functional groups onto the aromatic core. masterorganicchemistry.commdpi.com

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. masterorganicchemistry.com For 2-(2-Bromophenyl)-2-fluoroacetic acid, this reaction would allow for the substitution of the bromine atom with various aryl or vinyl groups. The generally accepted mechanism for the Suzuki reaction involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (2-(2-Bromophenyl)-2-fluoroacetic acid) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

The Heck reaction , on the other hand, couples the aryl bromide with an alkene. mdpi.com The mechanism also proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the functionalized product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by base-assisted elimination of HX. researchgate.net

The efficiency and outcome of these cross-coupling reactions can be influenced by several factors, including the choice of catalyst, ligands, base, and solvent. mdpi.comresearchgate.net For substrates like 2-(2-Bromophenyl)-2-fluoroacetic acid, the presence of the carboxylic acid and fluorine atom may necessitate careful optimization of reaction conditions to avoid side reactions or catalyst deactivation. For instance, the acidic proton of the carboxylic acid might interfere with the basic conditions typically required for these couplings. Therefore, it is common practice to protect the carboxylic acid group as an ester prior to the cross-coupling reaction.

Below is a representative table of conditions that could be explored for the functionalization of a protected form of 2-(2-Bromophenyl)-2-fluoroacetic acid.

| Reaction Type | Coupling Partner | Palladium Source | Ligand | Base | Solvent | Potential Product |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Ethyl 2-fluoro-2-(2'-phenyl-[1,1'-biphenyl]-2-yl)acetate |

| Heck | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | Ethyl 2-fluoro-2-(2'-styryl-[1,1'-biphenyl]-2-yl)acetate |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | Ethyl 2-fluoro-2-(2'-(4-methoxyphenyl)-[1,1'-biphenyl]-2-yl)acetate |

| Heck | Butyl acrylate | PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | Acetonitrile (B52724) | Ethyl 2-(2'-(3-butoxy-3-oxoprop-1-en-1-yl)-[1,1'-biphenyl]-2-yl)-2-fluoroacetate |

Exploration of Single Electron Transfer Processes

Single Electron Transfer (SET) is a fundamental process in chemistry where a single electron is moved from one chemical species to another, leading to the formation of radical ions. numberanalytics.comnumberanalytics.com This process is a key step in many organic reactions, including those involving organofluorine compounds. numberanalytics.com SET can be initiated by various means, including photochemical, electrochemical, or chemical redox agents. numberanalytics.comscispace.com

For 2-(2-Bromophenyl)-2-fluoroacetic acid, SET processes can be particularly relevant in the context of photoredox catalysis. nih.gov In such a scenario, a photocatalyst, upon excitation by visible light, can engage in an electron transfer with the aryl bromide. scispace.com Depending on the redox potentials of the involved species, the photocatalyst can either be reductively or oxidatively quenched. scispace.com

In a reductive quenching cycle, the excited photocatalyst would accept an electron from a sacrificial electron donor. The resulting highly reducing species could then transfer an electron to the 2-(2-Bromophenyl)-2-fluoroacetic acid, leading to the cleavage of the carbon-bromine bond and the formation of an aryl radical. This radical intermediate can then participate in various bond-forming reactions.

Conversely, in an oxidative quenching cycle, the excited photocatalyst would donate an electron to an acceptor. The resulting oxidized photocatalyst could then accept an electron from a suitable donor.

A plausible SET-initiated reaction involving 2-(2-Bromophenyl)-2-fluoroacetic acid could be a decarboxylative functionalization. However, the C-Br bond is generally more susceptible to reduction than a carboxylic acid. Therefore, a more likely pathway would involve the formation of the aryl radical via C-Br bond cleavage, which could then be trapped by a suitable reaction partner.

Recent advancements in photoredox catalysis have demonstrated the utility of synergistic iridium/copper dual catalysis for the synthesis of α-fluorinated areneacetates. nih.gov While this specific example utilizes arylboronic acids and ethyl 2-bromo-2-fluoroacetate, the underlying principles of generating a radical intermediate via a SET process could potentially be applied to reactions involving 2-(2-Bromophenyl)-2-fluoroacetic acid. nih.gov

| Species | Role | Formation | Subsequent Reaction |

|---|---|---|---|

| Photocatalyst (e.g., [Ru(bpy)₃]²⁺ or Ir(ppy)₃) | Light Harvester and Electron Relay | - | Excitation by visible light to form the excited state |

| Excited Photocatalyst* | Reductant or Oxidant | Light absorption by the ground state photocatalyst | Engages in SET with a donor or acceptor |

| Aryl Radical | Reactive Intermediate | Electron transfer to the C-Br bond of 2-(2-Bromophenyl)-2-fluoroacetic acid, followed by bromide loss | Addition to an alkene, arene, or other radical trap |

| Sacrificial Electron Donor (e.g., an amine) | Reductant | - | Regenerates the ground state of the photocatalyst in a reductive quenching cycle |

Stereochemical Outcomes and Control in Reactions

The stereochemistry of reactions involving 2-(2-Bromophenyl)-2-fluoroacetic acid is of significant interest, as the α-carbon bearing the fluorine atom is a stereocenter. Controlling the stereochemical outcome of reactions at this center is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Strategies to control the stereochemistry can be broadly categorized into substrate control, auxiliary control, and catalyst control. youtube.com

Substrate Control: In this approach, existing stereocenters in the molecule influence the stereochemical outcome of a new stereocenter being formed. youtube.com For a derivative of 2-(2-Bromophenyl)-2-fluoroacetic acid, if other chiral elements are present in the molecule, they could direct the approach of reagents to the α-carbon.

Auxiliary Control: This method involves the temporary attachment of a chiral auxiliary to the molecule. youtube.com This auxiliary directs the stereochemical course of a reaction and is subsequently removed. For instance, the carboxylic acid group of 2-(2-Bromophenyl)-2-fluoroacetic acid could be converted into a chiral ester or amide. The chiral auxiliary would then sterically hinder one face of the molecule, leading to a diastereoselective reaction at the α-position.

Catalyst Control: The use of a chiral catalyst is a powerful method for achieving asymmetric transformations. A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For reactions involving the α-carbon of 2-(2-Bromophenyl)-2-fluoroacetic acid, a chiral catalyst could be employed to control the stereochemistry of, for example, an enolate alkylation or an asymmetric hydrogenation of a corresponding α,β-unsaturated precursor.

The specific stereochemical outcomes would be highly dependent on the nature of the reaction being performed. For instance, in a nucleophilic substitution reaction at the α-carbon, the mechanism (Sₙ1 or Sₙ2) would dictate the stereochemical result (racemization or inversion of configuration, respectively). In reactions involving the formation of an enolate from a derivative of 2-(2-Bromophenyl)-2-fluoroacetic acid, the geometry of the enolate (E or Z) would be critical in determining the stereochemistry of a subsequent aldol (B89426) or alkylation reaction, often explained by models such as the Zimmerman-Traxler transition state.

| Strategy | Description | Example Application | Expected Outcome |

|---|---|---|---|

| Substrate Control | An existing stereocenter in the molecule directs the stereochemical outcome. youtube.com | Diastereoselective reduction of a ketone in a side chain. | Formation of one diastereomer in excess. |

| Auxiliary Control | A temporary chiral group directs the reaction. youtube.com | Alkylation of an enolate derived from a chiral amide of the acid. | Diastereoselective formation of the new C-C bond. |

| Catalyst Control | A chiral catalyst creates a chiral environment. | Asymmetric hydrogenation of an α,β-unsaturated derivative. | Enantioselective formation of one enantiomer. |

Applications As a Versatile Building Block in Organic Synthesis and Medicinal Chemistry Research

Utility in the Construction of Bioisosteric Entities

In drug design, bioisosteric replacement is a frequently used strategy to modify a lead compound's physicochemical and pharmacological properties. drughunter.com Bioisosteres are atoms or groups that share similar sizes, shapes, and electronic properties, and their substitution can lead to improved potency, enhanced selectivity, better metabolic stability, and reduced toxicity. drughunter.comcambridgemedchemconsulting.combaranlab.org

The α-fluoro-α-arylacetic acid fragment, present in 2-(2-Bromophenyl)-2-fluoroacetic acid, is a valuable bioisostere for non-fluorinated counterparts like α-hydroxy-α-arylacetic acids or simple α-arylacetic acids. The substitution of a hydrogen or hydroxyl group with a fluorine atom at the alpha position can profoundly influence a molecule's properties. nih.gov Fluorine's high electronegativity and small size (van der Waals radii of 1.35 Å for F vs. 1.20 Å for H) allow it to mimic hydrogen sterically while exerting a powerful inductive effect. estranky.sk

This strategic replacement is employed to achieve several key objectives in medicinal chemistry:

Modulation of Acidity: The strong electron-withdrawing nature of the fluorine atom increases the acidity of the adjacent carboxylic acid group, which can influence the compound's pKa, solubility, and interaction with biological targets. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com Replacing a metabolically vulnerable C-H bond with a C-F bond at a strategic position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. cambridgemedchemconsulting.commdpi.com

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule due to steric and electronic effects, potentially locking it into a more bioactive conformation for improved target binding.

Improved Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, which can enhance binding affinity and potency. nih.gov

The following table summarizes the strategic advantages of this bioisosteric replacement:

| Property Affected | Consequence of Replacing C-H with C-F | Rationale |

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond and less susceptible to enzymatic oxidation. cambridgemedchemconsulting.com |

| Acidity (pKa) | Decreased (Acidity Increased) | The high electronegativity of fluorine stabilizes the carboxylate anion through an inductive effect. nih.gov |

| Lipophilicity | Increased | Fluorine substitution generally increases a molecule's lipophilicity, which can affect cell permeability and absorption. nih.gov |

| Binding Affinity | Potentially Increased | Fluorine can form unique interactions (e.g., with backbone amides) and alter conformation to improve target engagement. nih.gov |

Precursor for Diverse Organic Frameworks

The multiple functional groups within 2-(2-Bromophenyl)-2-fluoroacetic acid make it an ideal starting material for synthesizing a wide range of more complex organic structures, particularly those containing fluorine.

Fluorinated heterocyclic compounds are a dominant and rapidly growing class in pharmaceuticals and agrochemicals. nih.govresearchgate.net The incorporation of fluorine into a heterocyclic ring system can significantly enhance a drug's metabolic stability and lipophilicity, and favorably modulate its pKa. nih.gov 2-(2-Bromophenyl)-2-fluoroacetic acid serves as a powerful precursor for such structures.

The synthetic utility arises from its distinct reactive sites:

The bromine atom on the phenyl ring is a versatile handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents or the formation of new rings.

The carboxylic acid group can be readily converted into other functionalities such as esters, amides, or acyl chlorides. These derivatives can then participate in intramolecular cyclization reactions to form a wide array of heterocyclic systems, including lactones, lactams, and other nitrogen- or oxygen-containing rings.

By combining these transformations, complex, fluorinated polycyclic and heterocyclic frameworks can be constructed, which are of significant interest in drug discovery. google.come-bookshelf.de

Polyfluorinated compounds, which contain multiple fluorine atoms, are a class of materials with unique properties and applications. regulations.govresearchgate.net Concerns about the environmental persistence of some polyfluorinated substances have driven research into the precise and controlled synthesis of new, functional polyfluorinated molecules. regulations.govnih.gov

2-(2-Bromophenyl)-2-fluoroacetic acid acts as a key building block for introducing a defined α-fluoro-α-aryl motif into larger, more complex polyfluorinated structures. Starting with this compound, further fluorination reactions can be performed on the aromatic ring, or it can be coupled with other fluorinated building blocks via reactions at the bromine or carboxylic acid sites. This approach allows for the systematic construction of molecules with tailored fluorine content and substitution patterns, leading to derivatives with precisely engineered physical and biological properties.

Role in Chiral Synthesis

The carbon atom attached to the fluorine, bromine, phenyl ring, and carboxyl group in 2-(2-Bromophenyl)-2-fluoroacetic acid is a chiral center. The synthesis and use of single enantiomers of drug candidates are critical, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.

This compound plays a dual role in chiral synthesis. Firstly, methods can be developed for the enantioselective synthesis of either the (R)- or (S)-enantiomer of 2-(2-Bromophenyl)-2-fluoroacetic acid itself. This can be achieved through asymmetric catalysis or by resolution of the racemic mixture.

Secondly, once obtained in enantiomerically pure form, it becomes a valuable chiral building block. The pure enantiomers can be incorporated into larger molecules, transferring their stereochemistry to the final product. Enantioselective transformations, such as catalytically controlled reactions that proceed with high stereospecificity, are employed to ensure the chiral integrity of the α-fluoro-α-arylacetic acid moiety is maintained throughout a synthetic sequence. nih.govmdpi.com For example, the carboxylic acid can be modified and used in diastereoselective or enantioselective alkylation or addition reactions, where the existing stereocenter directs the formation of new stereocenters with high selectivity.

Development of Chiral Auxiliaries and Catalysts Derived from the Compound

The inherent chirality of 2-(2-Bromophenyl)-2-fluoroacetic acid, stemming from the stereogenic center bearing the fluorine atom, positions it as a promising scaffold for the development of novel chiral auxiliaries and catalysts. Although specific examples of its use in this context are not extensively reported in current literature, its molecular architecture offers several handles for synthetic modification and application in asymmetric synthesis.

The carboxylic acid group can be readily converted into an amide, allowing the molecule to be coupled to a substrate. In such a role as a chiral auxiliary, the bromophenyl and fluoro groups would exert steric and electronic influence, directing the stereochemical outcome of a subsequent reaction on the substrate. The efficacy of a chiral auxiliary is often dependent on the conformational rigidity of its structure and its ability to effectively shield one face of a reactive intermediate.

Furthermore, the 2-bromophenyl moiety serves as a versatile anchor point for the construction of more complex chiral ligands and catalysts. Through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, the bromine atom can be substituted to introduce phosphine (B1218219) groups, nitrogen-based ligands, or other coordinating moieties. This would create bidentate or polydentate ligands capable of coordinating to a metal center, forming a chiral catalyst for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Table 1: Structural Features of 2-(2-Bromophenyl)-2-fluoroacetic acid and Their Potential Roles in Chiral Applications

| Structural Feature | Potential Role in Chiral Auxiliary/Catalyst Development |

| Chiral Center | Provides the fundamental basis for inducing stereoselectivity. |

| Carboxylic Acid | Can be functionalized to attach the molecule to substrates or polymer supports. |

| 2-Bromophenyl Group | Offers steric bulk to influence reaction stereochemistry and a site for further synthetic elaboration into more complex ligand structures via cross-coupling reactions. |

| Fluorine Atom | Modulates the electronic properties and steric environment of the chiral center, potentially enhancing selectivity. |

Potential as an Intermediate for Advanced Chemical Materials

The unique combination of a fluorinated stereocenter and a reactive bromoaryl group makes 2-(2-Bromophenyl)-2-fluoroacetic acid a valuable potential intermediate in the synthesis of advanced chemical materials, particularly functional polymers. Fluorine-containing polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. man.ac.uk

The bromine atom on the phenyl ring is a key functional group for polymerization. It can participate in a variety of metal-catalyzed cross-coupling polymerization reactions. For example, polymerization via Suzuki coupling with a diboronic acid or ester would lead to the formation of a poly(phenylene) backbone with pendant fluoroacetic acid groups. Similarly, Heck or Sonogashira coupling reactions could be employed to create polymers with vinylene or ethynylene linkages in the main chain.

The incorporation of the 2-fluoroacetic acid moiety into a polymer structure is expected to impart several desirable properties. The presence of fluorine can significantly increase the lipophilicity and permeability of materials. nih.gov The carboxylic acid group provides a site for post-polymerization modification, allowing for the attachment of other functional groups, cross-linking of polymer chains, or modulation of the polymer's solubility and hydrophilic-lipophilic balance. Such functional polymers could find applications in a range of fields, from specialized coatings and membranes to materials for electronic and optoelectronic devices, where the electronic properties can be fine-tuned by the introduction of fluorine atoms. rsc.org

Moreover, the bromo-functionalization allows for its potential use in creating boronic acid-containing polymers through conversion of the bromo group to a boronic ester. researchgate.netnih.gov Phenylboronic acid-based polymers are of significant interest as stimuli-responsive materials for biomedical applications, such as drug delivery and biosensing, due to their ability to form reversible covalent bonds with diols. nih.govresearchgate.net

Table 2: Potential Polymerization Pathways and Properties for Materials Derived from 2-(2-Bromophenyl)-2-fluoroacetic acid

| Polymerization Method | Resulting Polymer Type | Potential Properties and Applications |

| Suzuki Coupling | Poly(phenylene) | High thermal stability, chemical resistance; potential for use in high-performance plastics or as dielectric materials. |

| Heck Coupling | Poly(phenylenevinylene) | Conjugated polymer with potential for electroluminescent and photovoltaic applications. |

| Sonogashira Coupling | Poly(phenyleneethynylene) | Rigid-rod conjugated polymer with potential applications in molecular electronics and sensors. |

| Conversion to Boronic Acid and Polymerization | Boronic acid-containing polymer | Stimuli-responsive materials for biomedical applications like glucose sensing and controlled drug release. bath.ac.uk |

Stereochemical Aspects and Chiral Synthesis Methodologies

Asymmetric Synthesis Routes for Enantiomerically Enriched 2-(2-Bromophenyl)-2-fluoroacetic Acid

Producing enantiomerically enriched forms of 2-(2-Bromophenyl)-2-fluoroacetic acid is a key objective to enable its use in stereospecific applications. This is primarily achieved through asymmetric synthesis, which aims to directly generate one enantiomer in excess over the other.

One of the most direct and atom-economical approaches to enantiomerically enriched α-fluoro carboxylic acids is the asymmetric α-fluorination of a corresponding precursor, catalyzed by a chiral entity. This strategy involves the reaction of a prochiral substrate, such as a derivative of 2-(2-bromophenyl)acetic acid, with an electrophilic fluorinating agent in the presence of a chiral catalyst.

A notable method involves the catalytic, enantioselective α-fluorination of acid chlorides. nih.gov This reaction utilizes a dual-catalyst system where a chiral nucleophile and a transition metal-based Lewis acid work in tandem to generate a metal-coordinated, chiral ketene (B1206846) enolate. nih.gov This enolate is then efficiently fluorinated with an electrophilic fluorine source like N-fluorodibenzene-sulfonimide (NFSi). nih.gov The chiral environment created by the catalyst system directs the fluorinating agent to attack one face of the enolate preferentially, leading to high enantiomeric excess (ee). Subsequent hydrolysis of the resulting α-fluoro acid chloride intermediate yields the desired enantiomerically enriched α-fluoro carboxylic acid.

Another approach is the use of chiral iridium complexes to catalyze the enantioselective α-fluorination of related substrates like 2-acyl imidazoles under mild conditions. nih.gov Boron-based catalysts have also been shown to be effective for the direct α-C–H fluorination of aryl acetic acids, offering a single-step route to the α-fluoro products. rsc.org

Table 1: Examples of Chiral Catalysis in α-Fluorination Reactions This table is representative of general methodologies and not specific to 2-(2-Bromophenyl)-2-fluoroacetic acid unless otherwise noted.

| Catalyst System | Substrate Type | Fluorinating Agent | Outcome |

|---|---|---|---|

| Chiral Nucleophile + Transition Metal Lewis Acid | Acid Chloride | NFSi | High enantioselectivity (up to >99% ee) nih.gov |

| Chiral Iridium Complex | 2-Acyl Imidazole | Electrophilic Fluorine Source | High enantioselectivity nih.gov |

| Boron Catalyst | Aryl Acetic Acid | Electrophilic Fluorine Source | High yields (up to 96%) rsc.org |

Diastereoselective synthesis involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing 2-(2-Bromophenyl)-2-fluoroacetic acid, a chiral auxiliary could be attached to the carboxyl group of 2-(2-bromophenyl)acetic acid.

The process typically involves the following steps:

Attachment of Chiral Auxiliary: The prochiral 2-(2-bromophenyl)acetic acid is converted into an ester or amide using an enantiomerically pure chiral alcohol or amine.

Diastereoselective Fluorination: The resulting chiral substrate is then treated with a base to form an enolate. The steric hindrance and electronic properties of the chiral auxiliary block one face of the enolate, forcing the electrophilic fluorinating agent to approach from the less hindered face. This results in the preferential formation of one diastereomer.

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the fluorinated product, typically through hydrolysis, to yield the enantiomerically enriched 2-(2-Bromophenyl)-2-fluoroacetic acid and recover the auxiliary for reuse.

This method allows for the predictable control of stereochemistry based on the chosen auxiliary.

Resolution Techniques for Racemic Mixtures

When asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of a racemic mixture (a 50:50 mixture of both enantiomers) is employed. libretexts.org Resolution separates the two enantiomers from each other.

Diastereomeric Salt Formation: This is a classical and widely used technique for resolving racemic acids. openstax.org The method involves reacting the racemic 2-(2-Bromophenyl)-2-fluoroacetic acid with an enantiomerically pure chiral base (a resolving agent), such as an alkaloid like brucine (B1667951) or a chiral amine like (R)-1-phenylethylamine. openstax.org This acid-base reaction forms a mixture of two diastereomeric salts.

(±)-Acid + (+)-Base → [(+)-Acid-(-)-Base] + [(-)-Acid-(-)-Base]

Because diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by physical methods, most commonly fractional crystallization. libretexts.orgopenstax.org Once a diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt bond. openstax.org

Kinetic Resolution: Kinetic resolution is a dynamic process where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer. nih.gov For example, lipase-catalyzed asymmetric esterification can be used. google.com In this process, a racemic mixture of the acid is reacted with an alcohol in the presence of a stereospecific lipase. The enzyme will preferentially catalyze the esterification of one enantiomer, leaving the unreacted, enantiomerically enriched acid to be separated from the newly formed ester. google.com Chiral acyl-transfer catalysts can also achieve efficient kinetic resolution of similar α-fluoro-α-aryl carboxylic acids. nih.gov

Impact of Chirality on Downstream Synthetic Applications

The chirality of 2-(2-Bromophenyl)-2-fluoroacetic acid is critically important when it is used as an intermediate in the synthesis of more complex molecules, especially pharmaceuticals. mdpi.com The biological activity of many drugs is dependent on their stereochemistry; one enantiomer often provides the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even cause adverse effects (the distomer). mdpi.com

By using an enantiomerically pure form of 2-(2-Bromophenyl)-2-fluoroacetic acid as a starting material, chemists can ensure that the final product is also obtained as a single enantiomer. This avoids the need for costly and often difficult resolution steps at later stages of a complex synthesis and prevents the administration of the undesired enantiomer in a final drug product. For instance, in the synthesis of herbicides derived from 2-phenoxypropionic acids, only the R-isomers are biologically active, making the use of enantiopure starting materials highly desirable to increase efficiency and reduce environmental impact. google.com

Stereoselective Reaction Mechanisms and Transition State Analysis

The stereochemical outcome of an asymmetric reaction is determined by the reaction mechanism and the relative energies of the diastereomeric transition states. inflibnet.ac.in

In chiral catalysis , the catalyst and substrate form a chiral complex. For the dual-catalyst system in α-fluorination, the chiral nucleophile and metal Lewis acid create a rigid, chiral enolate environment. The fluorinating agent's trajectory of approach is dictated by steric and electronic interactions within this complex. The preferred pathway proceeds through a lower-energy transition state, leading to the major enantiomer. The difference in the free energy (ΔΔG‡) between the two diastereomeric transition states determines the level of enantioselectivity. inflibnet.ac.in

In diastereoselective approaches using a chiral auxiliary, the stereoselectivity is governed by the conformational preferences of the substrate-auxiliary conjugate. The auxiliary is chosen to create a significant steric bias, effectively shielding one face of the enolate. Transition state models are used to predict the outcome. For example, the reaction may proceed through a chelated transition state where a metal cation coordinates to both the enolate oxygen and a Lewis basic site on the auxiliary, creating a rigid cyclic structure that dictates the direction of electrophilic attack.

Understanding these mechanisms and transition states is crucial for optimizing reaction conditions and designing new, more effective catalysts and chiral auxiliaries for the synthesis of enantiopure 2-(2-Bromophenyl)-2-fluoroacetic acid.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

A comprehensive analysis of "2-(2-Bromophenyl)-2-fluoroacetic acid" necessitates the use of advanced spectroscopic methods to confirm its molecular structure and identify its functional groups. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is essential for providing detailed information about the atomic arrangement within the molecule. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers insights into the characteristic vibrations of the molecule's functional groups. Furthermore, mass spectrometry techniques are crucial for verifying the molecular formula and weight.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Detailed experimental NMR data for 2-(2-Bromophenyl)-2-fluoroacetic acid is not widely available in the public domain. However, based on the known chemical structure, the expected spectral characteristics can be predicted.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring and the methine proton adjacent to the fluorine atom and the carboxylic acid group. The aromatic protons would likely appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The methine proton (CH-F) would be a doublet due to coupling with the adjacent fluorine atom, and its chemical shift would be influenced by the electronegativity of both the fluorine and the carboxylic acid group. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the carboxylic acid group (C=O) would be found in the downfield region (around 170-180 ppm). The aromatic carbons would produce a set of signals in the 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbon atom bonded to the fluorine (C-F) would exhibit a large coupling constant (¹JCF), resulting in a doublet, a key feature for its identification.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For 2-(2-Bromophenyl)-2-fluoroacetic acid, a single signal is expected for the fluorine atom. This signal would be a doublet due to coupling with the adjacent methine proton (¹H). The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.

Interactive Data Table: Predicted NMR Data for 2-(2-Bromophenyl)-2-fluoroacetic acid

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |

| ¹H | >10 | Broad Singlet | - | -COOH |

| ¹H | 7.0 - 8.0 | Multiplet | - | Aromatic-H |

| ¹H | ~5.5 - 6.5 | Doublet | ~45-55 (JHF) | CH-F |

| ¹³C | ~170-180 | Singlet | - | C=O |

| ¹³C | ~120-140 | Multiple Signals | - | Aromatic-C |

| ¹³C | ~85-95 | Doublet | ~180-250 (JCF) | C-F |

| ¹⁹F | Varies | Doublet | ~45-55 (JFH) | C-F |

Note: The values in this table are predictions based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

IR Spectroscopy: The infrared spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption peak around 1700-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration. The C-F bond would likely show a strong absorption in the 1000-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring would be observed in the 1450-1600 cm⁻¹ range. The C-Br stretch typically appears at lower wavenumbers, often in the 500-650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would be expected to give a strong signal. The C=O stretch would also be Raman active. Raman spectroscopy can be particularly useful for observing non-polar bonds that may be weak in the IR spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H Stretch (Aromatic) | 3000-3100 | Strong | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Strong | Medium to Strong |

| C-F Stretch | 1000-1100 | Medium | Strong (IR) |

| C-Br Stretch | 500-650 | Strong | Medium |

Note: These are predicted frequency ranges and actual values can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry Techniques (e.g., HRMS, ESI, ASAP) for Molecular Formula Confirmation

While specific mass spectra for 2-(2-Bromophenyl)-2-fluoroacetic acid are not published, high-resolution mass spectrometry (HRMS) would be the definitive technique to confirm its elemental composition.

HRMS: Using techniques like Electrospray Ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high mass accuracy of HRMS would allow for the determination of the exact mass, which can be compared to the calculated theoretical mass of C₈H₅BrFO₂⁻ to confirm the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments could reveal characteristic fragmentation patterns. Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da). Fragmentation of the bromophenyl group could also be observed.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Technique |

| [M]⁺ | 231.9535 | 233.9515 | HRMS |

| [M-H]⁻ | 230.9457 | 232.9437 | ESI-HRMS |

| [M-COOH]⁺ | 186.9582 | 188.9562 | MS/MS |

Note: These m/z values are calculated based on the exact masses of the isotopes.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of 2-(2-Bromophenyl)-2-fluoroacetic acid and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying the amount of 2-(2-Bromophenyl)-2-fluoroacetic acid.

Methodology: A reversed-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The acidic nature of the analyte necessitates an acidic mobile phase to suppress its ionization and ensure good peak shape. Detection would typically be performed using a UV detector, monitoring at a wavelength where the phenyl ring absorbs, likely around 254 nm.

Quantitative Analysis: By creating a calibration curve with standards of known concentration, the exact amount of the compound in a sample can be determined.

Impurity Profiling: HPLC can effectively separate the main compound from any related impurities, such as starting materials from the synthesis or by-products. The area percentage of the main peak relative to the total area of all peaks provides a measure of the compound's purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of 2-(2-Bromophenyl)-2-fluoroacetic acid by Gas Chromatography (GC) is challenging.

Derivatization: To make the compound suitable for GC analysis, a derivatization step is necessary. The carboxylic acid group can be converted into a more volatile ester, for example, by reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or by forming a methyl ester using diazomethane (B1218177) or methanol (B129727) with an acid catalyst.

GC-MS Analysis: Once derivatized, the compound can be analyzed by GC-MS. The GC will separate the derivatized analyte from other volatile components of the sample based on their boiling points and interactions with the stationary phase. The mass spectrometer will then provide mass information for the eluting peaks, allowing for positive identification of the derivatized 2-(2-Bromophenyl)-2-fluoroacetic acid and characterization of any volatile impurities. The mass spectrum of the derivative would show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions.

Ion Exclusion and Ion Exchange Chromatography for Organic Acid Analysis

The quantitative analysis of organic acids such as 2-(2-Bromophenyl)-2-fluoroacetic acid in various matrices often requires specialized chromatographic techniques to overcome challenges related to their hydrophilic nature and structural diversity. diduco.com Ion chromatography, encompassing both ion exclusion and ion exchange modes, provides powerful tools for the separation and determination of these compounds. metrohm.com

Ion Exclusion Chromatography (IEC)

Ion exclusion chromatography is a widely used technique for separating weak organic acids from strong, highly ionized inorganic acids. shimadzu.comthermofisher.com The separation mechanism is based on the principle of Donnan exclusion. shimadzu.be The stationary phase is typically a high-capacity, fully sulfonated cation-exchange resin in the hydrogen (H+) form. shimadzu.be This creates a negatively charged surface, or "Donnan membrane," which repels highly ionized anions (from strong acids) due to electrostatic forces. oup.com Consequently, strong acids are excluded from the resin pores and elute quickly, often in the void volume. thermofisher.com

In contrast, weakly ionized or non-ionized organic acids, like 2-(2-Bromophenyl)-2-fluoroacetic acid, are less repelled and can penetrate the resin pores. shimadzu.com Their retention is governed by a combination of factors including their pKa, size, and hydrophobicity, allowing for separation based on these properties. shimadzu.com Dilute mineral acids, such as perchloric acid or hexafluorobutyric acid, are commonly used as mobile phases. diduco.comshimadzu.com Detection can be achieved using a UV-VIS detector or, more commonly, a conductivity detector, often paired with a suppressor system to reduce background eluent conductivity and enhance analyte signal. diduco.com

Ion Exchange Chromatography (IEC)

Ion exchange chromatography, specifically anion exchange, is another robust method for organic acid analysis. ct.gov This technique utilizes a stationary phase with fixed positive charges (e.g., quaternary ammonium (B1175870) groups) to retain anionic analytes. The fundamental principle involves a competition between the organic acid anions and the anions present in the mobile phase for the positively charged sites on the resin. shimadzu.be

Analytes are injected onto the column, where they displace the mobile phase counter-ions and are retained. Elution is then achieved by increasing the concentration or ionic strength of the competing anion in the mobile phase, which displaces the analyte anions from the stationary phase. The separation of a mixture of organic acids is based on the differences in their affinity for the stationary phase. This technique is highly effective for separating a broad range of both organic and inorganic anions. oiv.int The combination of ion chromatography with mass spectrometry (IC-MS) can provide enhanced selectivity and sensitivity, allowing for reliable identification and quantification even in complex matrices. metrohm.com

| Feature | Ion Exclusion Chromatography (IEC) | Ion Exchange Chromatography (Anion Exchange) |

|---|---|---|

| Principle | Donnan exclusion of highly ionized species from a charged stationary phase. shimadzu.beoup.com | Reversible exchange of analyte anions with mobile phase anions on a positively charged stationary phase. shimadzu.be |

| Stationary Phase | Strong cation exchange resin in H+ form (sulfonated polymer). shimadzu.bephenomenex.com | Anion exchange resin with positively charged functional groups (e.g., quaternary ammonium). ct.gov |

| Typical Mobile Phase | Dilute mineral acids (e.g., sulfuric acid, perchloric acid). shimadzu.com | Aqueous solutions of salts or bases (e.g., carbonate, hydroxide). oiv.int |

| Primary Application | Separation of weak organic acids from strong inorganic acids. shimadzu.comthermofisher.com | Simultaneous separation of a wide range of organic and inorganic anions. oiv.int |

| Selectivity Basis | pKa, molecular size, and hydrophobicity of the undissociated acid. shimadzu.com | Charge density and affinity of the organic acid anion for the exchange sites. shimadzu.be |

Chiral Stationary Phase Chromatography for Enantiomeric Excess Determination

2-(2-Bromophenyl)-2-fluoroacetic acid possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for determining enantiomeric purity or excess.

Chiral recognition by a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. bgb-analytik.com The differing stability of these complexes leads to different retention times, enabling their separation. bgb-analytik.com The selection of an appropriate CSP and mobile phase is crucial for achieving resolution.

Pirkle-Type Stationary Phases

Pirkle-type CSPs operate on a donor-acceptor principle. tsijournals.com These phases contain functionalities that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions. The Whelk-O 1 CSP, for example, is a π-electron acceptor/π-electron donor phase known for its broad selectivity. bgb-analytik.com It has been successfully used to resolve a wide variety of racemates, including underivatized carboxylic acids like non-steroidal anti-inflammatory drugs (NSAIDs). bgb-analytik.com Given the aromatic and acidic nature of 2-(2-Bromophenyl)-2-fluoroacetic acid, a Pirkle-type phase could provide the necessary interactions for chiral recognition.

Polysaccharide-Based Stationary Phases

CSPs derived from polysaccharides, such as cellulose (B213188) and amylose, are the most widely used in chiral chromatography. nih.gov These polymers are derivatized with various carbamates or esters (e.g., 3,5-dimethylphenylcarbamate) to create chiral cavities and grooves. sigmaaldrich.com Separation occurs based on how well each enantiomer fits into these chiral structures, involving a combination of hydrogen bonding, π-π, and steric interactions. These phases can be used in normal-phase, reversed-phase, and polar organic modes, offering great versatility in method development. nih.govfagg-afmps.be The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), along with acidic or basic additives, is critical for optimizing selectivity. tsijournals.com

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Applicability to Carboxylic Acids |

|---|---|---|---|

| Pirkle-Type | (R,R)-Whelk-O 1 tsijournals.com | π-π interactions (acceptor/donor), hydrogen bonding, dipole stacking. bgb-analytik.com | High; effective for underivatized NSAIDs and other aromatic acids. bgb-analytik.com |

| Polysaccharide-Based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | Inclusion in chiral grooves, hydrogen bonding, steric hindrance. sigmaaldrich.com | Broad applicability; often requires specific mobile phase optimization. |

| Polysaccharide-Based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) | Inclusion in chiral helical grooves, hydrogen bonding, dipole interactions. nih.gov | Broad applicability with different selectivities compared to cellulose phases. |

| Macrocyclic Glycopeptide | Teicoplanin nih.gov | Inclusion complexing, hydrogen bonding, ionic interactions. sigmaaldrich.com | Effective, particularly in reversed-phase and polar ionic modes for amino acids and other polar analytes. nih.gov |

Advanced Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. researchgate.net For a compound like 2-(2-Bromophenyl)-2-fluoroacetic acid, derivatization can enhance volatility for gas chromatography (GC) or introduce a chromophoric or fluorophoric tag for more sensitive detection in HPLC. researchgate.netwelch-us.com Reactions can be performed before chromatographic injection (pre-column) or after separation (post-column). welch-us.com

Derivatization for Gas Chromatography (GC)

The direct analysis of carboxylic acids by GC can be problematic due to their polarity, which can lead to poor peak shape and adsorption in the GC system. Derivatization is employed to increase volatility and thermal stability. gcms.cz

Alkylation/Esterification: This is the most common approach, converting the carboxylic acid to a more volatile ester. libretexts.org Reagents such as diazomethane can be used, though they are hazardous. colostate.edu A safer and widely used method is reaction with an alcohol in the presence of an acid catalyst (e.g., BF3, HCl). colostate.edu For trace analysis using an electron capture detector (ECD), reagents like pentafluorobenzyl bromide (PFBBr) are ideal, as they introduce a highly electronegative group onto the analyte. gcms.czlibretexts.org

Silylation: This reaction replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile, stable derivatives. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Derivatization for High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is primarily used to enhance detector response, especially when the analyte lacks a strong native chromophore or fluorophore. welch-us.com

UV-Visible Detection Enhancement: To improve UV detection, a derivatizing agent containing a highly conjugated aromatic system is attached to the carboxylic acid. libretexts.org A classic example is the reaction with a phenacyl halide, such as p-bromophenacyl bromide, to form a phenacyl ester with strong UV absorbance. libretexts.org

Fluorescence Detection Enhancement: For high-sensitivity analysis, fluorescent tags can be introduced. This often involves activating the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by coupling with an amine-containing fluorophore. nih.gov Coumarin derivatives, such as 3-bromoacetylcoumarin, are effective reagents for creating highly fluorescent derivatives of carboxylic acids. researchgate.net Another approach uses reagents like 4-bromo-N-methylbenzylamine (4-BNMA), which facilitates sensitive detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) and provides a characteristic isotopic pattern from the bromine atom for easy identification. nih.govtulane.edu

| Strategy | Reagent(s) | Analytical Technique | Purpose | Resulting Derivative |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) sigmaaldrich.com | GC | Increase volatility and thermal stability. libretexts.org | Trimethylsilyl ester |

| Alkylation (Esterification) | Pentafluorobenzyl bromide (PFBBr) libretexts.org | GC-ECD | Introduce an electrophore for high-sensitivity ECD detection. libretexts.org | Pentafluorobenzyl ester |

| UV Tagging (Esterification) | p-Bromophenacyl bromide (BPB) libretexts.org | HPLC-UV | Introduce a strong chromophore for enhanced UV detection. libretexts.org | p-Bromophenacyl ester |

| Fluorescence Tagging (Amide Coupling) | EDC + Amine-fluorophore (e.g., Dansyl cadaverine) | HPLC-FLD | Introduce a fluorophore for high-sensitivity fluorescence detection. nih.gov | Fluorescent amide |

| LC-MS Tagging (Amide Coupling) | EDC + 4-bromo-N-methylbenzylamine (4-BNMA) nih.gov | LC-MS/MS | Improve ionization efficiency and provide an isotopic signature. nih.gov | 4-BNMA amide |

Computational and Theoretical Studies on 2 2 Bromophenyl 2 Fluoroacetic Acid

Future Research Directions and Translational Impact

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship necessitates the development of greener synthetic methodologies. Future research on 2-(2-Bromophenyl)-2-fluoroacetic acid will likely prioritize the replacement of conventional synthetic protocols with more sustainable alternatives. Key areas of investigation include the direct C-H fluorination of carboxylic acids, which circumvents the need for pre-functionalized substrates, thereby reducing step counts and waste generation. innovations-report.comchemrxiv.org Another promising avenue is the use of organic electrolysis, which can utilize carbon dioxide as a C1 source to build carboxylic acid frameworks under environmentally benign conditions. hokudai.ac.jp

The principles of green chemistry, such as the use of water as a solvent, biocatalysis, and recyclable catalysts, are central to this effort. ijprt.org For instance, developing two-phase reaction systems (e.g., an aqueous phase and an organic phase) can simplify product separation and catalyst recycling, minimizing the reliance on volatile organic solvents. google.com

| Parameter | Conventional Synthetic Routes | Potential Green Synthetic Routes |

|---|---|---|

| Starting Materials | Often require multi-step pre-functionalization | Direct C-H functionalization of simpler precursors chemrxiv.org |

| Reagents | Use of stoichiometric, often hazardous, reagents | Catalytic systems, use of CO2 as a reagent hokudai.ac.jp |

| Solvents | Heavy reliance on volatile organic compounds (VOCs) | Water, ionic liquids, or two-phase systems to reduce VOCs ijprt.orggoogle.com |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, sonochemistry, or electrolysis for efficiency hokudai.ac.jpijprt.org |

| Waste Generation | Lower atom economy, production of toxic byproducts | Higher atom economy, reduced waste streams |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of enantiomerically pure 2-(2-Bromophenyl)-2-fluoroacetic acid is crucial for many of its potential applications. Consequently, a major research thrust is the discovery of novel catalytic systems that can achieve high levels of stereoselectivity. Asymmetric catalysis, using either transition metals or organocatalysts, is at the forefront of this endeavor. iupac.org

Recent advances have demonstrated the efficacy of nickel-based catalytic systems, such as NiCl2-BINAP, for the asymmetric fluorination of α-aryl acetic acid derivatives. nih.gov The development of bifunctional catalysts, which can activate both the substrate and the fluorinating agent simultaneously, offers a promising strategy for enhancing enantioselectivity in reactions like bromolactonization, a process relevant to the molecule's structure. nih.gov Furthermore, exploring photocatalysis in conjunction with metal or organocatalysts could unlock novel, mild, and highly selective reaction pathways. nih.gov

| Catalyst Type | Example System | Key Advantage | Reference |

|---|---|---|---|

| Transition Metal | NiCl2-BINAP / R3SiOTf | Effective for asymmetric fluorination of α-aryl acetic acid derivatives. | nih.gov |

| Transition Metal | Silver-catalyzed decarboxylative fluorination | Provides a route from readily available malonic acid derivatives. | organic-chemistry.org |

| Organocatalysis | Chiral isothiourea catalysts | Enables highly enantioselective fluorination of carboxylic acids. | organic-chemistry.org |

| Dual Catalysis | Photoinduced copper catalyst systems | Allows for enantioconvergent reactions on racemic starting materials. | nih.govfrontiersin.org |

Integration into Advanced Functional Materials

The incorporation of fluorine atoms into organic compounds dramatically alters their physicochemical properties, including thermal stability, chemical resistance, and electronic characteristics. numberanalytics.com These modifications make fluorinated molecules like 2-(2-Bromophenyl)-2-fluoroacetic acid attractive building blocks for advanced functional materials.

Future research will explore its integration as a monomer or additive in the synthesis of high-performance fluoropolymers, which are critical in the aerospace, electronics, and chemical industries. numberanalytics.comman.ac.uknih.gov The compound's rigid aromatic structure and polar functionalities could also be exploited in the design of novel liquid crystals, organic light-emitting diodes (OLEDs), and photovoltaic materials for solar cells. numberanalytics.comresearchgate.net In the biomedical field, fluorinated nanoparticles are being investigated for applications in drug delivery and medical imaging. numberanalytics.comresearchgate.net

| Material Class | Property Enhancement by Fluorination | Potential Application |

|---|---|---|

| Fluoropolymers | High thermal stability, chemical inertness, low friction coefficient. nih.gov | High-performance coatings, seals, and membranes. numberanalytics.comman.ac.uk |

| Organic Electronics | Modified optical and electrical properties, stability. numberanalytics.com | Components for OLEDs, solar cells, and sensors. numberanalytics.comresearchgate.net |

| Biomaterials | Enhanced stability, unique recognition properties. | Drug delivery systems, ¹⁹F magnetic resonance imaging probes. researchgate.net |

| Nanomaterials | Altered surface properties, enhanced performance. | Fluorinated carbon nanotubes for lithium-ion batteries. numberanalytics.com |

Expansion of Derivatization Chemistry for Broader Applications